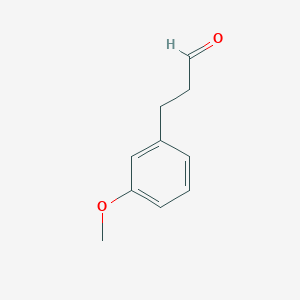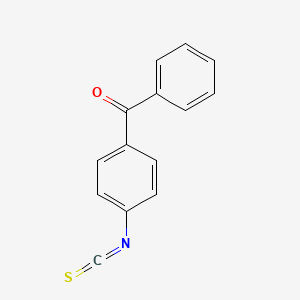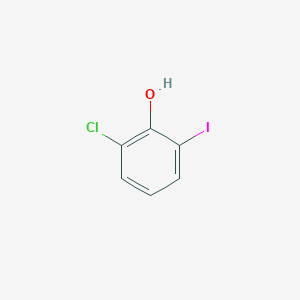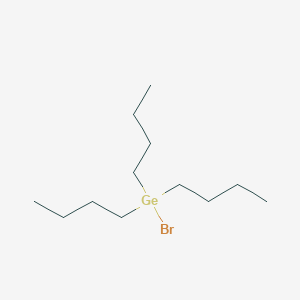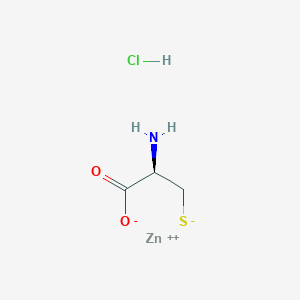
Zinc Cysteinate Hydrochloride
描述
Zinc Cysteinate Hydrochloride is a compound formed by the combination of zinc ions and cysteine, an amino acid containing a thiol group. This compound is known for its ability to bind zinc ions, which play a crucial role in various biological processes. This compound is often used in research and industrial applications due to its unique properties and functions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Zinc Cysteinate Hydrochloride typically involves the reaction of zinc chloride with cysteine in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the proper formation of the complex. The general reaction can be represented as: [ \text{ZnCl}_2 + 2 \text{Cysteine} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the dissolution of zinc chloride in water, followed by the addition of cysteine. The mixture is stirred and maintained at a specific pH to facilitate the formation of the desired product. The resulting solution is then filtered, and the product is isolated through crystallization or precipitation methods.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group of cysteine is oxidized to form disulfide bonds.
Reduction: The compound can also participate in reduction reactions, where the disulfide bonds are reduced back to thiol groups.
Substitution: this compound can undergo substitution reactions, where the zinc ion can be replaced by other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Other metal salts such as copper sulfate, nickel chloride.
Major Products Formed:
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free cysteine.
Substitution: Formation of metal-cysteine complexes with different metal ions.
科学研究应用
Zinc Cysteinate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study metal-ligand interactions and coordination chemistry.
Biology: Investigated for its role in zinc transport and homeostasis in biological systems.
Medicine: Explored for its potential therapeutic applications, including antioxidant properties and as a zinc supplement.
Industry: Utilized in the formulation of dietary supplements and as an additive in various industrial processes.
作用机制
The mechanism of action of Zinc Cysteinate Hydrochloride involves the binding of zinc ions to the thiol group of cysteine. This binding facilitates the transport and availability of zinc ions in biological systems. Zinc ions play a crucial role in various enzymatic reactions, gene expression, and cellular signaling pathways. The compound’s antioxidant properties are attributed to the thiol group, which can neutralize reactive oxygen species and protect cells from oxidative damage.
相似化合物的比较
Zinc Gluconate: Another zinc compound used as a dietary supplement.
Zinc Acetate: Known for its use in lozenges to reduce the duration of common cold symptoms.
Zinc Sulfate: Commonly used in agriculture and medicine as a zinc supplement.
Uniqueness of Zinc Cysteinate Hydrochloride: this compound is unique due to its specific interaction with cysteine, which provides both zinc supplementation and antioxidant benefits. The presence of the thiol group in cysteine allows for unique redox reactions and metal-binding properties that are not observed in other zinc compounds.
属性
IUPAC Name |
zinc;(2R)-2-amino-3-sulfidopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH.Zn/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;/q;;+2/p-2/t2-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACWWEXAGRDPTH-JIZZDEOASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])N)[S-].Cl.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)[O-])N)[S-].Cl.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO2SZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440005 | |
| Record name | Zinc Cysteinate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549521-94-0 | |
| Record name | Zinc Cysteinate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



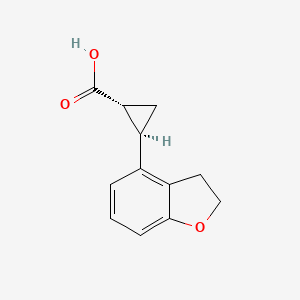
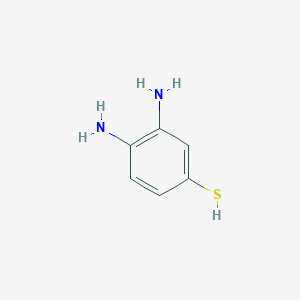

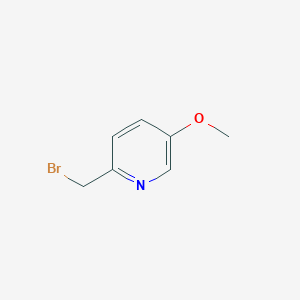

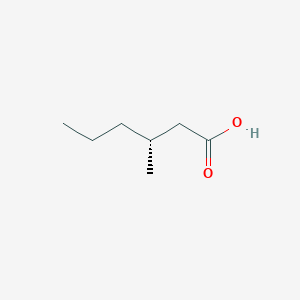
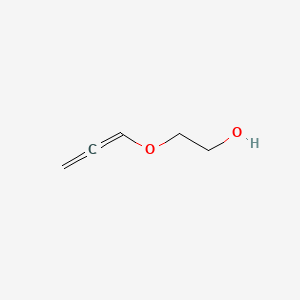
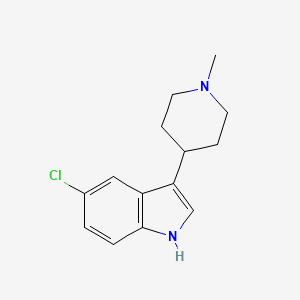
![(3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one](/img/structure/B1600242.png)
